N-(4-fluorophenyl)-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
Description
N-(4-fluorophenyl)-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a fluorophenyl group at the N-position and a methoxyphenyl group at the 4-position of the thiophene ring. The 3-position is substituted with a pyrrole moiety, which introduces aromatic heterocyclic diversity.
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-(4-methoxyphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O2S/c1-27-18-10-4-15(5-11-18)19-14-28-21(20(19)25-12-2-3-13-25)22(26)24-17-8-6-16(23)7-9-17/h2-14H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVKXRDRIHOSKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic compound with a complex structure that includes a thiophene ring, carboxamide group, and various aromatic substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties.
Chemical Structure and Properties
- Molecular Formula : C22H17FN2O2S
- Molecular Weight : 392.4 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the fluorophenyl and methoxyphenyl groups enhances its binding affinity through various interactions, including hydrogen bonding and π-π stacking. These interactions can modulate the activity of target molecules, leading to diverse biological effects.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. The compound has shown effectiveness against various cancer cell lines, with notable cytotoxic effects linked to its structural features.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A431 | 1.98 ± 1.22 | Apoptosis induction via Bcl-2 inhibition |
| HT29 | 23.30 ± 0.35 | Cell cycle arrest in G2/M phase |
The structure-activity relationship (SAR) analysis suggests that the presence of the methoxy group on the phenyl ring is crucial for enhancing the anticancer activity of the compound .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines, which are critical in mediating inflammatory responses. This activity could be beneficial in treating inflammatory diseases.
Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound on A431 and HT29 cell lines. The results indicated a potent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin.
Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which this compound induces apoptosis in cancer cells. Molecular dynamics simulations revealed that it primarily interacts with Bcl-2 proteins, disrupting their function and promoting programmed cell death .
Comparison with Similar Compounds
Substituent Effects:
- Electron-Donating vs. In contrast, the chloro substituent in increases lipophilicity, which may favor membrane permeability but reduce aqueous solubility .
- Steric and Conformational Influence : The butyl group in introduces conformational flexibility, whereas the rigid pyrrole and aryl groups in the target compound and restrict rotation, possibly affecting binding specificity .
Physicochemical and Crystallographic Insights
- Solubility : The methoxy group in the target compound may improve solubility in polar solvents compared to the chloro derivative , though exact data are unavailable.
- Crystal Packing : highlights that substituents like fluorine and methoxy influence dihedral angles between aromatic rings (7.14°–56.26°), affecting molecular packing and intermolecular interactions (e.g., hydrogen bonding with methoxy oxygen) .
Q & A
Q. What are the key synthetic strategies for preparing N-(4-fluorophenyl)-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide?
The synthesis typically involves multi-step reactions:
- Thiophene Core Formation : The thiophene ring is constructed using cyclization reactions, such as the Gewald reaction, which combines ketones, sulfur, and cyanoacetates under basic conditions .
- Substituent Introduction :
- The 4-fluorophenyl group is introduced via Friedel-Crafts alkylation using 4-fluorobenzyl halides and Lewis acid catalysts (e.g., AlCl₃) .
- The 4-methoxyphenyl moiety is attached through Suzuki-Miyaura cross-coupling with aryl boronic acids and palladium catalysts (e.g., Pd(PPh₃)₄) .
- The pyrrole ring is synthesized via Paal-Knorr pyrrole synthesis , reacting 1,4-diketones with ammonia derivatives .
- Carboxamide Formation : The carboxylic acid intermediate is activated (e.g., using thionyl chloride) and coupled with 4-fluoroaniline in the presence of a base (e.g., DIPEA) .
Q. Key Optimization Parameters :
- Temperature control (e.g., 0–80°C for coupling reactions).
- Solvent selection (e.g., DMF for polar intermediates, toluene for Friedel-Crafts).
- Catalytic systems (e.g., Pd catalysts for cross-coupling).
Q. What analytical techniques are critical for confirming the compound’s structural integrity and purity?
Post-synthesis characterization requires:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) :
- X-ray Crystallography : Resolves 3D conformation, especially for polymorph screening .
- HPLC-PDA : Quantifies purity (>98%) and detects trace impurities .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?
- Target Identification :
- Functional Assays :
Data Contradiction Analysis :
If conflicting activity data arise (e.g., IC₅₀ varies across studies):
- Verify assay conditions (e.g., ATP concentration in kinase assays).
- Check compound stability (e.g., DMSO stock oxidation) via LC-MS .
- Compare cell line genetic backgrounds (e.g., EGFR mutation status) .
Q. What methodologies optimize solubility and bioavailability for in vivo studies?
Q. Key Parameters :
- LogP Reduction : Replace hydrophobic groups (e.g., fluorophenyl with pyridyl) while maintaining activity .
- Pharmacokinetic Profiling : Conduct IV/PO bioavailability studies in rodent models (e.g., Cₘₐₓ, t₁/₂) .
Q. How can structure-activity relationship (SAR) studies be structured to improve potency?
Q. Data-Driven SAR :
| Modification | Activity Change (IC₅₀, nM) | Solubility (μg/mL) |
|---|---|---|
| 4-CF₃ phenyl | 12 → 8 (↑ potency) | 15 → 10 (↓) |
| Pyrrole N-methyl | 12 → 18 (↓ potency) | 15 → 30 (↑) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
